molecular formula C7H9ClO B14233530 6-Chloro-2-methylhex-5-en-3-yn-2-ol CAS No. 464923-03-3

6-Chloro-2-methylhex-5-en-3-yn-2-ol

Cat. No.: B14233530
CAS No.: 464923-03-3
M. Wt: 144.60 g/mol
InChI Key: XVPAFYVYSCNZMW-UHFFFAOYSA-N
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Description

6-Chloro-2-methylhex-5-en-3-yn-2-ol is an organic compound with the molecular formula C7H9ClO It is characterized by the presence of a chlorine atom, a methyl group, and a hydroxyl group attached to a hexene-yn backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylhex-5-en-3-yn-2-ol typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorination of 2-methylhex-5-en-3-yn-2-ol. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylhex-5-en-3-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or an alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 6-chloro-2-methylhex-5-en-3-one.

    Reduction: Formation of 6-chloro-2-methylhex-5-en-3-ol or 6-chloro-2-methylhexane.

    Substitution: Formation of 6-azido-2-methylhex-5-en-3-yn-2-ol or 6-cyano-2-methylhex-5-en-3-yn-2-ol.

Scientific Research Applications

6-Chloro-2-methylhex-5-en-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylhex-5-en-3-yn-2-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. The alkyne group can undergo cycloaddition reactions, leading to the formation of bioactive compounds. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylhex-5-en-3-yn-2-ol: Lacks the chlorine atom, resulting in different reactivity and applications.

    6-Methoxy-2-methylhex-5-en-3-yn-2-ol: Contains a methoxy group instead of a chlorine atom, leading to variations in chemical behavior.

    Hex-5-en-3-yn-2-ol: Lacks both the chlorine and methyl groups, making it less complex in structure.

Uniqueness

6-Chloro-2-methylhex-5-en-3-yn-2-ol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

464923-03-3

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

6-chloro-2-methylhex-5-en-3-yn-2-ol

InChI

InChI=1S/C7H9ClO/c1-7(2,9)5-3-4-6-8/h4,6,9H,1-2H3

InChI Key

XVPAFYVYSCNZMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC=CCl)O

Origin of Product

United States

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